

Safety Profile of Gadobutrol in Animal Research Models: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-clinical safety profile of **Gadobutrol**, a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA). The information presented is collated from a range of preclinical studies in various animal models, focusing on toxicology, pharmacokinetics, and potential mechanisms of toxicity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the evaluation of contrast agents.

Core Safety Profile

Gadobutrol has been extensively studied in a variety of animal models, including mice, rats, rabbits, dogs, and monkeys.[1] These studies have demonstrated a favorable safety profile with a high margin of safety between the doses administered in preclinical studies and the standard clinical dose.[1]

Acute and Repeated-Dose Toxicity

The acute intravenous toxicity of **Gadobutrol** is low. In rodents, the lethal dose (LD50) was observed at levels significantly higher than the standard diagnostic dose.[1] Repeated-dose toxicity studies in rats and dogs have identified the kidney as the primary target organ, with the most notable finding being vacuolization of the renal tubular epithelium.[1][2] This is a known class effect for GBCAs and was observed without a concomitant effect on kidney function.[1]



Table 1: Acute and Repeated-Dose Toxicity of Gadobutrol

Study Type	Animal Species	Route of Administration	Key Findings	Reference
Acute Toxicity	Rodents	Intravenous	LD50: 20 mmol/kg	[1]
Acute Toxicity	Mice	Intravenous	LD50: 23 mmol/kg	
Repeated-Dose Toxicity (4 weeks)	Rat	Intravenous	NOAEL: >12 times the single diagnostic dose in humans (body weight basis). Renal tubular vacuolization observed.	[1]
Repeated-Dose Toxicity (4 weeks)	Dog	Intravenous	NOAEL: >10 times the single diagnostic dose in humans (body weight basis). Renal tubular vacuolization observed.	[1]

NOAEL: No Observed Adverse Effect Level

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats, rabbits, and monkeys. **Gadobutrol** was not found to be teratogenic in these species, even at doses significantly exceeding the human diagnostic dose.[1]

Table 2: Reproductive and Developmental Toxicity of **Gadobutrol**



Study Type	Animal Species	Dosing Period	Key Findings	Reference
Embryo-Fetal Development	Rat, Rabbit, Monkey	Organogenesis	No teratogenic effects observed at doses 25 to 100 times the diagnostic dose (body weight basis).	[1]

Genotoxicity and Carcinogenicity

Gadobutrol has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. The results of these studies indicated no mutagenic or clastogenic potential.[2] Carcinogenicity studies were not deemed necessary due to the single-dose nature of its clinical use.[1][2]

Table 3: Genotoxicity of Gadobutrol

Assay Type	System	Result	Reference
Ames Test	In vitro (bacterial reverse mutation)	Negative	[2]
Chromosome Aberration Test	In vitro (human lymphocytes)	Negative	
In vivo Micronucleus Test	In vivo (mouse)	Negative	_

Local Tolerance

Local tolerance studies in rabbits have demonstrated that **Gadobutrol** is well-tolerated after intravenous, intra-arterial, and intramuscular administration.

Pharmacokinetics and Gadolinium Deposition



Gadobutrol is rapidly distributed into the extracellular space and is excreted unchanged, primarily via the kidneys through glomerular filtration.[2][3] As a macrocyclic agent, **Gadobutrol** has a higher stability and a lower propensity for gadolinium release compared to linear GBCAs. [4][5] Non-clinical studies have shown that while small amounts of gadolinium can be retained in tissues, the retention from macrocyclic agents like **Gadobutrol** is significantly lower than from linear agents.[6]

Experimental Protocols Reproductive and Developmental Toxicity Study (Rabbit)

This study design is based on OECD Guideline 414 for Prenatal Developmental Toxicity Studies.[7][8]

- Animal Model: New Zealand White rabbits.
- Group Size: A sufficient number of mated female rabbits to ensure approximately 20 pregnant animals per group at termination.
- Dosing: Daily intravenous administration of **Gadobutrol**, vehicle control, and positive control (if applicable) from gestation day 6 to 18. Dose levels should be selected based on doseranging studies to establish a high dose that induces some maternal toxicity but not excessive mortality, and lower, non-toxic doses.
- Maternal Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Fetal Evaluation: On gestation day 29, does are euthanized, and a thorough examination of the uterine contents is performed. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Reproductive and Developmental Toxicity Study Workflow.

In Vivo Micronucleus Assay (Mouse)

This protocol is based on the principles of the OECD Guideline 474 for the Mammalian Erythrocyte Micronucleus Test.[9][10][11]



- Animal Model: Male and female mice.
- Group Size: At least 5 animals per sex per group.
- Dosing: Typically, two administrations of **Gadobutrol**, vehicle control, and a known mutagen (positive control) 24 hours apart, usually via the intravenous or intraperitoneal route. The highest dose should be the maximum tolerated dose or a limit dose.
- Sample Collection: Bone marrow is typically collected 24 hours after the final dose.
- Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated as a measure of cytotoxicity.

In Vivo Micronucleus Assay Workflow.

Cardiovascular Safety Pharmacology (Dog)

This study design is guided by the principles of ICH S7A and S7B guidelines for safety pharmacology studies.[12][13][14][15][16]

- Animal Model: Conscious, telemetry-instrumented beagle dogs.
- Study Design: A Latin-square crossover design is often used, where each animal receives all treatments (vehicle control and different doses of **Gadobutrol**) with a sufficient washout period between doses.
- Data Collection: Continuous monitoring of cardiovascular parameters via telemetry before and after intravenous administration of the test substance.
- Parameters Measured:
 - Electrocardiogram (ECG): PR interval, QRS duration, QT interval (corrected for heart rate, e.g., QTcF).
 - Hemodynamics: Systolic and diastolic blood pressure, mean arterial pressure, heart rate.



 Analysis: Comparison of pre-dose and post-dose values for each cardiovascular parameter to assess any drug-induced changes.

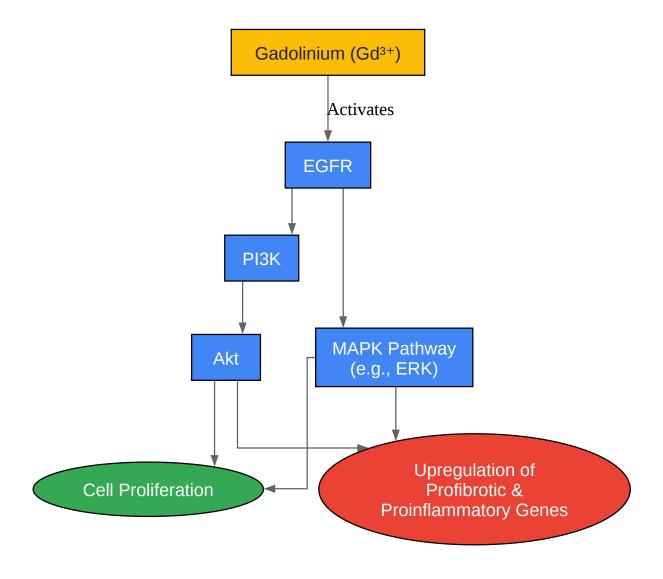
Cardiovascular Safety Pharmacology Study Workflow.

Potential Signaling Pathways in Gadolinium-Induced Cellular Effects

While **Gadobutrol** itself is a stable chelate, the potential for gadolinium ion (Gd³⁺) release is a key consideration for the safety of all GBCAs. Studies on the cellular effects of free gadolinium have implicated several signaling pathways that may be relevant to understanding potential toxicity mechanisms, particularly in the kidney.

In human embryonic kidney (HEK293) cells, gadolinium chloride has been shown to promote cell proliferation by activating the Epidermal Growth Factor Receptor (EGFR) and downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[17] This activation can lead to the upregulation of genes involved in fibrosis and inflammation.[17]





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Proposed signaling pathways in gadolinium-induced cellular effects.

Conclusion

The comprehensive preclinical safety evaluation of **Gadobutrol** in a variety of animal models supports its favorable safety profile for clinical use. The observed toxicities, primarily renal tubular vacuolization at high doses, are consistent with the known effects of this class of contrast agents. The macrocyclic structure of **Gadobutrol** contributes to its high stability and low potential for gadolinium release. Understanding the experimental protocols and potential molecular mechanisms of toxicity is crucial for the continued safe development and use of gadolinium-based contrast agents.



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